molecular formula C22H21N3O5S2 B14973356 4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine

4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine

Cat. No.: B14973356
M. Wt: 471.6 g/mol
InChI Key: WKDYQPKKKPEACI-UHFFFAOYSA-N
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Description

4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, a benzofuran moiety, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the Benzofuran Moiety: This involves the cyclization of a phenol derivative with an appropriate aldehyde or ketone.

    Thiomorpholine Ring Formation: This step involves the reaction of a suitable amine with a sulfur-containing reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The oxadiazole ring and benzofuran moiety may play a role in binding to specific enzymes or receptors, while the sulfonyl and thiomorpholine groups could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the oxadiazole ring, benzofuran moiety, and thiomorpholine ring in a single molecule is relatively rare and could lead to novel applications in various fields.

Properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H21N3O5S2/c1-14-18-13-17(32(26,27)25-9-11-31-12-10-25)7-8-19(18)29-20(14)22-23-21(24-30-22)15-3-5-16(28-2)6-4-15/h3-8,13H,9-12H2,1-2H3

InChI Key

WKDYQPKKKPEACI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C4=NC(=NO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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